

7-O-Prenylscopoletin: A Comprehensive Spectroscopic and Biological Analysis

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Compound of Interest

Compound Name: 7-O-Prenylscopoletin

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[City, State] – A detailed technical guide on the spectroscopic analysis of **7-O-Prenylscopoletin**, a naturally occurring coumarin, has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside detailed experimental protocols and an exploration of its biological significance.

7-O-Prenylscopoletin, a derivative of scopoletin, is a subject of growing interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide aims to provide a comprehensive understanding of its chemical structure and biological functions through meticulous spectroscopic data analysis.

Spectroscopic Data Analysis

The structural elucidation of **7-O-Prenylscopoletin** has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
H-3	6.25	d	9.5
H-4	7.61	d	9.5
H-5	6.84	s	
H-8	6.91	s	
OCH ₃	3.94	s	
H-1'	4.67	d	6.6
H-2'	5.49	t	6.6
CH ₃ (C-3')	1.82	s	
CH ₃ (C-3')	1.78	s	

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Carbon	Chemical Shift (δ ppm)
C-2	161.2
C-3	113.4
C-4	143.5
C-4a	111.8
C-5	109.8
C-6	146.9
C-7	150.1
C-8	101.2
C-8a	149.5
OCH ₃	56.4
C-1'	65.7
C-2'	119.5
C-3'	138.2
C-4'	25.8
C-5'	18.2

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
[M] ⁺	260	High
[M-CH ₃] ⁺	245	Moderate
[M-C ₅ H ₈] ⁺	192	High
[M-C ₅ H ₈ -CO] ⁺	164	Moderate

Note: Fragmentation patterns can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3080	C-H stretch	Aromatic/Vinylic
~2975, ~2925	C-H stretch	Aliphatic (CH ₃ , CH ₂)
~1720	C=O stretch	α,β-Unsaturated Lactone
~1610, ~1560	C=C stretch	Aromatic/Vinylic
~1270	C-O stretch	Aryl ether
~1150	C-O stretch	Methoxy group

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **7-O-Prenylscopoletin** are provided to ensure reproducibility of the results.

NMR Spectroscopy

A sample of **7-O-Prenylscopoletin** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and

^{13}C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For ^1H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized to obtain high-resolution spectra. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] Electron Ionization (EI) is a common technique for GC-MS, which provides detailed fragmentation patterns.[1] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion with less fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of **7-O-Prenylscopoletin** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, the spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in a liquid cell, or as a thin film.

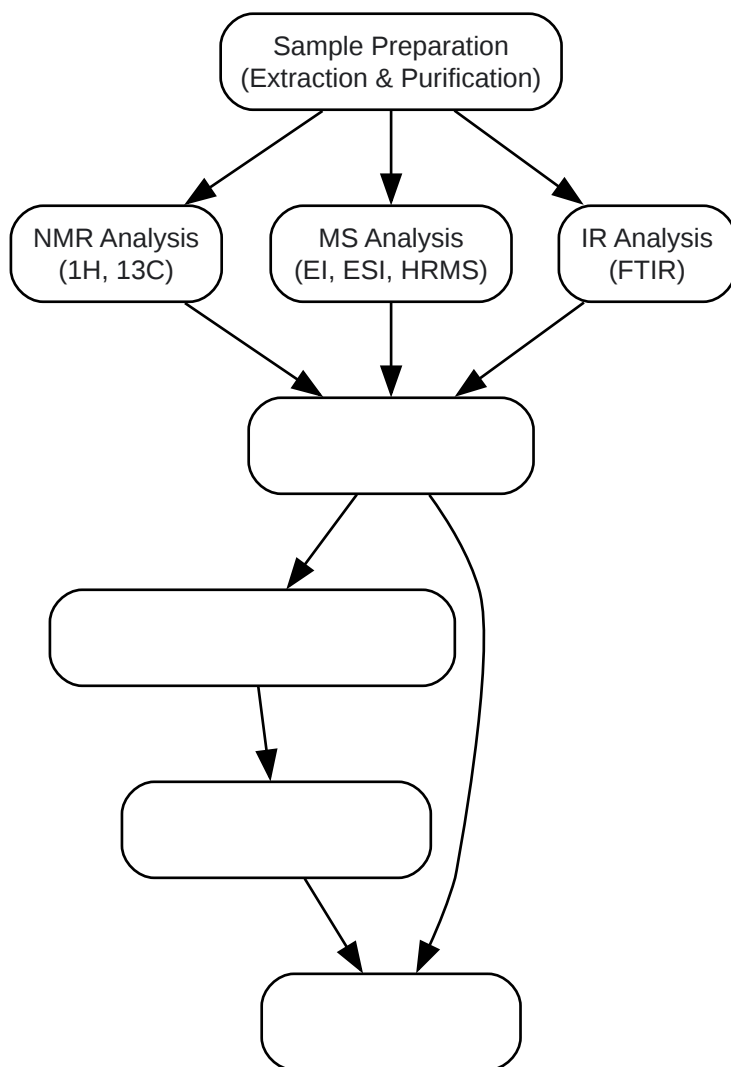
Biological Signaling Pathways

7-O-Prenylscopoletin is reported to exhibit significant biological activities, primarily as an anti-inflammatory and antioxidant agent. These effects are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity: NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory I κ B α protein. This allows the NF- κ B dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. **7-O-Prenylscopoletin** is thought to exert its anti-inflammatory effects by inhibiting this pathway,

potentially by preventing the degradation of I κ B α or inhibiting the nuclear translocation of NF- κ B.



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